1-(Phenoxymethyl)cyclopentan-1-ol is a chemical compound characterized by its unique structure and potential applications in various fields, particularly in medicinal chemistry. The compound features a cyclopentane ring substituted with a phenoxymethyl group and a hydroxyl group, which contributes to its reactivity and biological activity.
The compound can be synthesized through several methods, primarily involving the reaction of cyclopentanone with phenoxymethyl chloride or related phenolic compounds. These synthetic routes are optimized to ensure high yield and purity for both laboratory and industrial applications.
1-(Phenoxymethyl)cyclopentan-1-ol is classified as an organic compound, specifically a secondary alcohol due to the presence of the hydroxyl group (-OH) attached to a saturated carbon atom. It is also categorized under phenolic compounds due to the phenoxymethyl substituent.
The synthesis of 1-(Phenoxymethyl)cyclopentan-1-ol can be accomplished through various methods:
The molecular formula of 1-(Phenoxymethyl)cyclopentan-1-ol is , with a molecular weight of 192.25 g/mol. The structure consists of a cyclopentane ring bonded to a phenoxymethyl group and a hydroxyl group.
| Property | Value |
|---|---|
| Molecular Formula | C12H16O2 |
| Molecular Weight | 192.25 g/mol |
| IUPAC Name | 1-(phenoxymethyl)cyclopentan-1-ol |
| InChI | InChI=1S/C12H16O2/c13-12(8-4-5-9-12)10-14-11-6-2-1-3-7-11/h1-3,6-7,13H,4-5,8-10H2 |
| InChI Key | YFEMKPLOZXDSSJ-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(C1)(COC2=CC=CC=C2)O |
1-(Phenoxymethyl)cyclopentan-1-ol can undergo various chemical reactions:
These reactions typically require specific conditions such as temperature control and solvent choice to optimize yields and minimize by-products.
The mechanism of action for 1-(Phenoxymethyl)cyclopentan-1-ol involves its interaction with biological systems through the hydroxyl group and the phenoxymethyl moiety. The hydroxyl group can participate in hydrogen bonding, enhancing its solubility in biological media and facilitating interactions with biological targets.
The physical properties of 1-(Phenoxymethyl)cyclopentan-1-ol include:
Key chemical properties include:
| Property | Value |
|---|---|
| Density | Approximately 1.0 g/cm³ (exact value may vary based on purity) |
| Boiling Point | Not specified in literature but expected to be moderate due to molecular weight |
| Melting Point | Not specified in literature but may solidify under certain conditions |
1-(Phenoxymethyl)cyclopentan-1-ol has potential applications in medicinal chemistry, particularly as a precursor for synthesizing more complex molecules with therapeutic properties. Its structural features may allow it to act as a scaffold for drug development targeting various biological pathways.
CAS No.: 52946-22-2
CAS No.: 11006-78-3
CAS No.: 463-82-1
CAS No.:
CAS No.: 64354-92-3
CAS No.: 62332-76-7